molecular formula C5H5N3O B12329338 6-Methyliminopyridazin-3-one

6-Methyliminopyridazin-3-one

Cat. No.: B12329338
M. Wt: 123.11 g/mol
InChI Key: YKIRKDFVVLAGJW-UHFFFAOYSA-N
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Description

6-Methyliminopyridazin-3-one (CAS: 13327-27-0) is a heterocyclic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.12 g/mol. Its IUPAC name is 3-methyl-1H-pyridazin-6-one, and its SMILES notation is CC1=NNC(=O)C=C1 . The compound features a pyridazinone core substituted with a methyl group at position 6, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

6-methyliminopyridazin-3-one

InChI

InChI=1S/C5H5N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3

InChI Key

YKIRKDFVVLAGJW-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=CC(=O)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyliminopyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Mechanism of Action

The mechanism of action of 6-Methyliminopyridazin-3-one involves its interaction with various molecular targets and pathways. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antihypertensive and cardiotonic effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The following table compares 6-methyliminopyridazin-3-one with key analogs, highlighting substituent variations and molecular features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
6-Methyliminopyridazin-3(2H)-one 13327-27-0 C₅H₆N₂O Methyl at position 6 110.12 Planar pyridazinone core; keto-imine tautomerism
6-Chloro-4-methylpyridazin-3(2H)-one 61404-49-7 C₅H₅ClN₂O Chloro at 6, methyl at 4 144.56 Electron-withdrawing Cl enhances electrophilicity
6-Acetylpyridazin-3(2H)-one 19195-01-8 C₆H₆N₂O₂ Acetyl at position 6 138.12 Acetyl group increases steric bulk and electron density
6-Chloro-5-methylpyridazin-3(2H)-one 1703-07-7 C₅H₅ClN₂O Chloro at 6, methyl at 5 144.56 Steric hindrance alters regioselectivity in reactions
Key Observations:
  • Substituent Effects : Chloro-substituted analogs (e.g., 6-Chloro-4-methylpyridazin-3-one) exhibit higher molecular weights and enhanced reactivity in nucleophilic substitutions due to electron-withdrawing effects .
  • Tautomerism: this compound may undergo keto-imine tautomerism, influencing its hydrogen-bonding capacity and solubility .
Comparison with Analogs:
  • 6-Chloro Derivatives : Synthesized under similar conditions but require halide precursors (e.g., 5-chloro-6-phenylpyridazin-3-one), with yields influenced by substituent positions .
  • Thioether-Substituted Derivatives : Compounds like 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) are prepared via reflux with K₂CO₃, achieving moderate yields (46%), suggesting steric or electronic challenges in functionalization .

Pharmacological and Reactivity Insights

Reactivity in Substitution Reactions:
  • Chloro vs. Methyl Groups: Chloro-substituted pyridazinones (e.g., 6-Chloro-4-methylpyridazin-3-one) undergo nucleophilic aromatic substitution more readily than methyl-substituted analogs due to the electron-withdrawing effect of Cl .
  • Acetamide Derivatives : Analogs like N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) show varied yields (10–46%), indicating sensitivity to substituent electronic profiles .

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